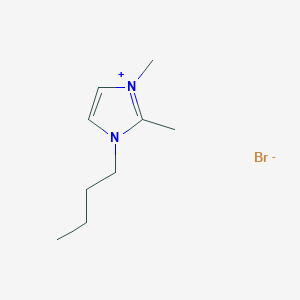
1-Butyl-2,3-dimethylimidazolium bromide
Vue d'ensemble
Description
1-Butyl-2,3-dimethylimidazolium bromide, also known as (bdmim)Br, is a compound that can be conveniently prepared by the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . It has been used in various applications such as a solvent for the preparation of 1,2,4,5-substituted imidazoles .
Synthesis Analysis
The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide involves the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . This process is convenient and results in the formation of the desired compound .Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system, with the lattices of the salts built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions. The cations form a double layer with the imidazolium rings stacked together due to π interactions. The Br− anions lie approximately in the plane of the imidazolium ring .Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium bromide has been found to undergo gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the preparation of 1,2,4,5-substituted imidazoles .Physical And Chemical Properties Analysis
The density, viscosity, refractive index, heat capacity, heat of dilution, ionic conductivity, and electrochemical stability of 1-Butyl-2,3-dimethylimidazolium bromide were measured at room temperature or over a temperature range of 293.2 to 323.2 K .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Application Summary: This compound is used in the synthesis and structural characterization of 1-Butyl-2,3-dimethylimidazolium bromide and iodide .
- Methods of Application: The compounds were prepared by the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . They were characterized by 1H and 13C {1H} NMR spectroscopy as well as by X-ray single crystal crystallography .
- Results: The lattices of the salts are built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions . The cations of 1 form a double layer with the imidazolium rings stacked together due to π interactions .
Polymer Electrolyte for Lithium Metal Batteries
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries .
- Methods of Application: BMI-Br and LiTFSI are initially mixed in an acetonitrile (ACN) organic solvent for a certain time . Anion exchange takes place in this mixing, replacing the Br− in BMI-Br with TFSI− .
- Results: The 10% BMI-Br content (BMI-Br-10 CPE) exhibits significant ionic conductivity (σ = 2.34 × 10−3 S cm−1 at 30 °C), wide window (up to 4.57 V), and flame retardancy .
Chemical Modification of Polysaccharide Cellulose
- Application Summary: This compound is used as a solvent in the chemical modification of polysaccharide cellulose .
Functionalized Zeolites
- Application Summary: 1-Butyl-3-methylimidazolium bromide functionalized zeolites were synthesized by a facile ship-in-bottle strategy .
Preparation of 1,2,4,5-Substituted Imidazoles
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a solvent for the preparation of 1,2,4,5-substituted imidazoles .
Carbohydrate Conversion to Platform Chemicals
- Application Summary: 1-Butyl-3-methylimidazolium bromide functionalized zeolites were synthesized by a facile ship-in-bottle strategy . The interactive effects between [BMIM]Br and zeolites were studied in detail to explore their synergy in catalyzing the reaction of carbohydrate conversion to specific platform chemicals .
- Results: Over [BMIM]Br/NaY, the highest 5-HMF yield of 80, 62, and 59% and a furfural yield of 77% were obtained from fructose, glucose, and cellulose, and xylose, respectively . Stabilization of 5-HMF was apparent with all the [BMIM]Br functionalized zeolites, which prevented the side product formation . The 5-HMF yield was higher by a factor of 2 with the functionalized zeolites as compared to that with their bare zeolite counterparts . Moreover, [BMIM]Br/NaY showed good recycling stability .
Preparation of Carbon Paste Electrode
- Application Summary: 1-Butyl-2,3-dimethylimidazolium bromide is used as a binder in the preparation of carbon paste electrode .
Chemoresistive Gas Sensors
Safety And Hazards
Orientations Futures
1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.
Propriétés
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIOQCOUFEVEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047931 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium bromide | |
CAS RN |
475575-45-2 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)


![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)

![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)

![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)

![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)